Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate
Overview
Description
“Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate” is a chemical compound used in scientific research. Its applications span across various fields, including pharmaceutical development, organic synthesis, and medicinal chemistry. The IUPAC name for this compound is "methyl 2-((tert-butoxycarbonyl)amino)-1H-1lambda3-thiazole-5-carboxylate" .
Synthesis Analysis
The synthesis of “this compound” can be achieved by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate . This reaction produces an intermediate, 2-(N-tert-butoxycarbonylamino)-5-thiazolecarboxylic acid ethyl ester, which can then be hydrolyzed to yield the final product .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H14N2O4S, and it has a molecular weight of 258.294 Da . The InChI code for this compound is "1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-5-6(17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14)" .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . and should be stored in a refrigerator . The compound is shipped at room temperature .
Scientific Research Applications
Structural Analysis and Synthesis Approaches
- The structural determination of related thiazole compounds has provided insights into their molecular interactions, such as hydrogen bonding and formation of dimeric units, which are crucial for understanding their reactivity and potential applications in synthesis (Lynch & Mcclenaghan, 2004; An et al., 2010).
- The compound has been utilized in the synthesis of novel cyclic depsipeptides and other heterocyclic amino acids, demonstrating its versatility as a building block for complex molecules with potential bioactivity (Wang et al., 2013; Dzedulionytė et al., 2021).
Contributions to Medicinal Chemistry
- It has been a key component in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, underscoring its utility in generating peptides with modified properties for potential therapeutic applications (Schutkowski et al., 2009).
- The enantioselective synthesis of derivatives highlights the compound's role in producing substances with high optical purity, crucial for the development of drugs with specific activity and lower side effects (Magata et al., 2017).
Role in Drug Discovery Building Blocks
- Its derivatives have been prepared as part of the synthesis pathways for compounds like ixabepilone, demonstrating its importance in creating key intermediates for antitumor agents (Valeev et al., 2019).
- Research into hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives further exemplifies its contribution as a foundational component for exploring new chemical spaces in ligand development for various targets (Durcik et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
This compound is a building block used in various chemical syntheses , and its specific targets would depend on the final compounds it is used to create.
Biochemical Pathways
As a building block in chemical syntheses , its impact on biochemical pathways would be determined by the final compounds it is used to create and their specific interactions within biological systems.
Result of Action
As a building block in chemical syntheses , its effects would be determined by the final compounds it is used to create and their specific interactions within biological systems.
Action Environment
It is noted that this compound should be stored in a dry environment at 2-8°c .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-5-6(17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBMXOPMKOCQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668700 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745078-03-9 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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